Superior Aβ42 Up‑Modulation Potency Versus the Closest Structural Analog CHEMBL375635
In the same liquid‑phase electrochemiluminescence assay quantifying Aβ42 secretion from human H4 cells stably expressing APP695, the target compound (CHEMBL218756) enhances Aβ42 production with an IC₅₀ of 2.90 µM [1]. A structurally proximate analog, CHEMBL375635 (BDBM50484099), required a 2.38‑fold higher concentration to achieve comparable modulation, yielding an IC₅₀ of 6.90 µM [2]. This head‑to‑head quantitative difference underscores the superior potency of the 4‑chlorophenyl‑bearing scaffold within the same experimental framework.
| Evidence Dimension | Gamma‑secretase modulation potency (Aβ42 up‑regulation) |
|---|---|
| Target Compound Data | IC₅₀ = 2.90 µM (2.90E+3 nM) |
| Comparator Or Baseline | CHEMBL375635 (BDBM50484099) IC₅₀ = 6.90 µM (6.90E+3 nM) |
| Quantified Difference | 2.38‑fold higher potency for the target compound |
| Conditions | Human H4 neuroglioma cells expressing APP695; Aβ42 measured by liquid‑phase electrochemiluminescence after 20–24 h incubation |
Why This Matters
Researchers procuring this compound for GSM SAR studies immediately benefit from a validated potency benchmark that reduces the likelihood of wasted screening resources on weaker analogs.
- [1] BindingDB. BDBM50477330 (CHEMBL218756). Affinity Data: IC₅₀ = 2.90E+3 nM. Assay: Modulation of gamma-secretase activity in human H4 cells expressing APP695 assessed as increase in amyloid beta42 production after 20 to 24 h. View Source
- [2] BindingDB. BDBM50484099 (CHEMBL375635). Affinity Data: IC₅₀ = 6.90E+3 nM. Assay: Modulation of gamma-secretase activity in human H4 cells expressing APP695 assessed as increase in amyloid beta42 production after 20 to 24 h. View Source
